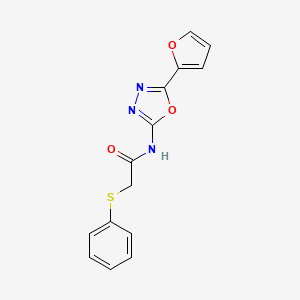

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenylthioacetamide moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester and carbamate groups, enhancing pharmacological activity through hydrogen bonding with biological targets . This compound’s structural versatility allows for modifications that influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-12(9-21-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQPEILQLOIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

Attachment of the phenylthioacetamide moiety: This step involves the reaction of the oxadiazole-furan intermediate with a phenylthioacetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenylthioacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenylthioacetamide derivatives.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory responses.

Pathways: It can modulate biochemical pathways such as oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

- Substituent Impact: Electron-Donating Groups: The methoxy group in CAS 941901-50-4 enhances solubility but may reduce membrane permeability compared to the phenylthio group in the target compound .

Physicochemical Properties

Table 3: Spectral and Physical Data

- Key Observations: High melting points (e.g., >300°C for 4b) correlate with rigid phthalazinone cores . IR and NMR data confirm the presence of critical functional groups (amide, oxadiazole) across analogs .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known for their biological activity. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 280.32 g/mol |

| CAS Number | 7659-06-5 |

| IUPAC Name | This compound |

| Appearance | White to yellow solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study assessing the activity against common pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

The compound was effective in inhibiting the growth of these bacteria, suggesting potential use as an antibacterial agent .

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest that the compound may serve as a lead for further development of anticancer therapies .

Case Studies

- Study on Antibacterial Efficacy : A recent study published in the International Journal of Advanced Biological and Biomedical Research highlighted the antibacterial effects of various oxadiazole derivatives. The compound showed superior activity compared to standard antibiotics like streptomycin and tetracycline against multi-drug resistant strains .

- Anticancer Mechanism Investigation : Another study investigated the mechanism underlying the anticancer effects of oxadiazole derivatives. It was found that these compounds could induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.